molecular formula C13H14N2O2S B2997629 N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1207054-55-4

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2997629
CAS No.: 1207054-55-4
M. Wt: 262.33
InChI Key: IYWNJFYUKZJWKR-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a 3-methylisothiazol-5-yl group and an o-tolyloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide typically involves the following steps:

    Formation of the 3-methylisothiazol-5-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the o-tolyloxy group: This step involves the reaction of the intermediate with o-tolyl alcohol or its derivatives, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylisothiazol-5-yl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.

    N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide: Similar structure but with an m-tolyloxy group instead of an o-tolyloxy group.

    N-(3-methylisothiazol-5-yl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of an o-tolyloxy group.

Uniqueness

N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the o-tolyloxy group, which may confer distinct chemical and biological properties compared to its isomers or analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-5-3-4-6-11(9)17-8-12(16)14-13-7-10(2)15-18-13/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWNJFYUKZJWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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